2-Cyclohexen-1-one, 5-(trimethylsilyl)-
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Overview
Description
2-Cyclohexen-1-one, 5-(trimethylsilyl)- is an organic compound with the molecular formula C9H16OSi. It is a silyl enone, which means it contains both a silyl group and an enone functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 5-(trimethylsilyl)- can be synthesized through several methods. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, it can be obtained from the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 5-(trimethylsilyl)- typically involves the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 5-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form cyclohexenol derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include various cyclohexenol derivatives, cyclohexenone derivatives, and substituted cyclohexenes .
Scientific Research Applications
2-Cyclohexen-1-one, 5-(trimethylsilyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 5-(trimethylsilyl)- involves its ability to undergo various chemical reactions due to the presence of the enone functional group. The enone group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . Additionally, the silyl group can be easily removed or substituted, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: This compound is similar in structure but lacks the silyl group.
Cyclohexenone: Another similar compound that also lacks the silyl group but has similar reactivity.
Uniqueness
2-Cyclohexen-1-one, 5-(trimethylsilyl)- is unique due to the presence of the silyl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Properties
CAS No. |
56917-71-6 |
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Molecular Formula |
C9H16OSi |
Molecular Weight |
168.31 g/mol |
IUPAC Name |
5-trimethylsilylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-5,9H,6-7H2,1-3H3 |
InChI Key |
XURQBSWHQFVSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC=CC(=O)C1 |
Origin of Product |
United States |
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